2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one
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Overview
Description
2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aldehyde with a β-ketoester to form an arylidene intermediate, which then reacts with aminopyrimidines to yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one can be compared with other similar compounds such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
573975-44-7 |
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Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-6,7,8,9,10,11-hexahydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C12H13ClN2O/c13-11-7-10-9-4-2-1-3-8(9)5-6-15(10)12(16)14-11/h7H,1-6H2 |
InChI Key |
PLBFCUMAHSRYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCN3C2=CC(=NC3=O)Cl |
Origin of Product |
United States |
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